Home > Products > Screening Compounds P61518 > (S)-7-Hydroxywarfarin
(S)-7-Hydroxywarfarin - 63740-81-8

(S)-7-Hydroxywarfarin

Catalog Number: EVT-1467313
CAS Number: 63740-81-8
Molecular Formula: C19H16O5
Molecular Weight: 324.332
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-7-Hydroxywarfarin is a major, inactive metabolite of the anticoagulant drug warfarin. It is formed primarily through the stereoselective metabolism of (S)-warfarin by the cytochrome P450 enzyme, CYP2C9. [, , , , ]

  • Pharmacokinetics and drug metabolism: Studying the formation and elimination of (S)-7-Hydroxywarfarin provides insights into the activity and variability of CYP2C9. This is crucial for understanding interindividual differences in warfarin response and potential drug-drug interactions. [, , , , , , , , , , ]
  • Pharmacogenetics: Genetic variations in the CYP2C9 gene can affect the enzyme's ability to metabolize (S)-warfarin to (S)-7-Hydroxywarfarin, impacting warfarin dosage requirements. Research on (S)-7-Hydroxywarfarin aids in understanding the influence of these genetic polymorphisms on warfarin therapy. [, ]
  • Drug discovery and development: (S)-7-Hydroxywarfarin can be used as a probe substrate to assess CYP2C9 activity in vitro, facilitating the identification of potential drug interactions during drug development. [, , , , , ]
Future Directions
  • Elucidating the clinical significance of (S)-7-Hydroxywarfarin's inhibitory potential on CYP2C9: While preliminary studies suggest limited impact, further investigation is needed to fully characterize the potential contribution of this interaction to warfarin dose variability in patients. []
  • Developing more sensitive and specific analytical methods: Enhanced techniques for measuring (S)-7-Hydroxywarfarin would facilitate more accurate assessments of CYP2C9 activity and warfarin metabolism in both research and clinical settings. [, , , , ]
  • Investigating the role of (S)-7-Hydroxywarfarin glucuronidation: Understanding the UGT enzymes involved in this metabolic pathway could reveal additional sources of interindividual variability in warfarin response. [, ]

(R)-Warfarin

Relevance: (R)-Warfarin is structurally related to (S)-7-Hydroxywarfarin as its precursor. (R)-Warfarin is metabolized by various cytochrome P450 enzymes, including CYP2C9, which preferentially metabolizes (S)-Warfarin to (S)-7-Hydroxywarfarin. Interestingly, (R)-Warfarin has been shown to competitively inhibit the metabolism of (S)-Warfarin to both (S)-6- and (S)-7-Hydroxywarfarin in human liver microsomes. This interaction highlights the potential for enantiomeric interactions to influence the overall pharmacokinetics and pharmacodynamics of Warfarin therapy.

(S)-Warfarin

Relevance: (S)-Warfarin is the direct precursor of (S)-7-Hydroxywarfarin, undergoing metabolism primarily by CYP2C9 to form (S)-7-Hydroxywarfarin. The difference in potency between (S)-Warfarin and (R)-Warfarin, along with the stereoselective metabolism by CYP2C9, highlights the importance of understanding the enantiomeric aspects of Warfarin therapy.

(R,S)-Warfarin Alcohol

Relevance: (R,S)-Warfarin Alcohol is structurally similar to (S)-7-Hydroxywarfarin, both being metabolites of Warfarin. While (S)-7-Hydroxywarfarin is formed through oxidative metabolism by CYP2C9, (R,S)-Warfarin Alcohol is formed via a reductive pathway. This difference in metabolic pathways highlights the diverse routes of Warfarin biotransformation.

(S)-6-Hydroxywarfarin

Relevance: (S)-6-Hydroxywarfarin is structurally similar to (S)-7-Hydroxywarfarin, differing only in the position of the hydroxyl group on the aromatic ring. Both are products of (S)-Warfarin metabolism and contribute to the understanding of its metabolic profile. Additionally, the formation of both (S)-6-Hydroxywarfarin and (S)-7-Hydroxywarfarin is inhibited by (R)-Warfarin, highlighting the potential for enantiomeric interactions in Warfarin metabolism.

(R)-7-Hydroxywarfarin

Relevance: (R)-7-Hydroxywarfarin is the enantiomer of (S)-7-Hydroxywarfarin. Both are 7-hydroxylated metabolites of their respective Warfarin enantiomers. Although (R)-7-Hydroxywarfarin is derived from the less pharmacologically active (R)-Warfarin, understanding its formation and potential contribution to drug interactions is important when considering the overall therapeutic effect of racemic Warfarin.

(R)-6-Hydroxywarfarin

Relevance: (R)-6-Hydroxywarfarin is the enantiomer of (S)-6-Hydroxywarfarin and a positional isomer of (R)-7-Hydroxywarfarin. Although it originates from the less active Warfarin enantiomer, understanding its formation and potential for interactions is crucial when studying the overall therapeutic effect of racemic Warfarin.

(9R;10S)-10-Hydroxywarfarin

Compound Description: (9R;10S)-10-Hydroxywarfarin is a metabolite of Warfarin, formed primarily by CYP3A4. This metabolite exhibits anticoagulant activity and can inhibit S-warfarin metabolism, making it clinically relevant in Warfarin therapy.

Relevance: Although structurally similar to (S)-7-Hydroxywarfarin, (9R;10S)-10-Hydroxywarfarin arises from a different metabolic pathway and exhibits distinct pharmacological properties. Unlike (S)-7-Hydroxywarfarin, which is primarily formed by CYP2C9 and is inactive, (9R;10S)-10-Hydroxywarfarin is generated mainly by CYP3A4 and retains anticoagulant activity. This difference in metabolic pathways and activities underscores the complexity of Warfarin metabolism.

Sulfaphenazole

Relevance: Sulfaphenazole is not structurally related to (S)-7-Hydroxywarfarin but is relevant as a potent inhibitor of CYP2C9, the primary enzyme responsible for metabolizing (S)-Warfarin to (S)-7-Hydroxywarfarin. This inhibitory effect on CYP2C9 makes sulfaphenazole a valuable tool in studying the metabolic pathway of (S)-Warfarin and potential drug-drug interactions involving this enzyme.

Source

(S)-7-Hydroxywarfarin is derived from (S)-warfarin, which is synthesized from various precursors in pharmaceutical settings. The metabolic pathway involves hydroxylation at the 7-position of the warfarin molecule, facilitated predominantly by the CYP2C9 enzyme in the liver. This transformation is part of a broader metabolic process that includes several other hydroxylated metabolites.

Classification

(S)-7-Hydroxywarfarin belongs to the class of compounds known as hydroxycoumarins. It is classified as a secondary metabolite and is recognized for its role in anticoagulation therapy as well as its potential implications in drug interactions and personalized medicine.

Synthesis Analysis

Methods

The synthesis of (S)-7-hydroxywarfarin can be achieved through several methods, primarily focusing on asymmetric synthesis techniques. One notable approach involves the use of chiral catalysts to selectively produce the (S)-enantiomer from racemic warfarin.

Technical Details

  1. Asymmetric Synthesis: Utilizing catalysts such as copper chloride in conjunction with oxygen and pyridine allows for selective hydrogenation processes that yield (S)-warfarin with high enantiomeric excess.
  2. Microbial Transformation: Some studies have explored using microbial systems to convert (S)-warfarin into (S)-7-hydroxywarfarin, leveraging specific strains capable of selective hydroxylation.
  3. Chemical Reactions: The synthesis often involves multi-step reactions, including protection-deprotection strategies and selective oxidation processes to ensure high yields and purity.
Molecular Structure Analysis

Structure

(S)-7-Hydroxywarfarin has a complex molecular structure characterized by a coumarin backbone with a hydroxyl group at the 7-position. The molecular formula is C_19H_18O_4, and it features a chiral center at the 3-position.

Data

  • Molecular Weight: Approximately 314.35 g/mol
  • Melting Point: Typically ranges between 150-155 °C
  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.
Chemical Reactions Analysis

Reactions

(S)-7-Hydroxywarfarin undergoes various chemical reactions, primarily involving conjugation and further hydroxylation:

  1. Glucuronidation: This reaction involves conjugation with glucuronic acid, enhancing solubility and facilitating excretion.
  2. Further Hydroxylation: Additional hydroxyl groups may be introduced through metabolic pathways, leading to other hydroxywarfarins.

Technical Details

  • Enzymatic Reactions: The primary reactions are catalyzed by cytochrome P450 enzymes, which facilitate the introduction of hydroxyl groups at specific positions on the warfarin molecule.
  • Kinetics Studies: Research indicates varying rates of reaction depending on enzyme concentration and substrate availability, critical for understanding drug interactions.
Mechanism of Action

Process

(S)-7-Hydroxywarfarin acts as an active metabolite contributing to the anticoagulant effects of warfarin by inhibiting vitamin K epoxide reductase, which is essential for synthesizing clotting factors II, VII, IX, and X.

Data

  • Inhibition Constant (Ki): Studies indicate that (S)-7-hydroxywarfarin has a Ki value that reflects its potency relative to other metabolites.
  • Pharmacodynamics: The compound's action leads to increased prothrombin time, which is critical for monitoring anticoagulation therapy.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Odor: Generally odorless.

Chemical Properties

  • pKa Value: Approximately 9.5, indicating basic properties.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant Data or Analyses

Analytical methods such as high-performance liquid chromatography coupled with mass spectrometry are commonly employed to quantify (S)-7-hydroxywarfarin in biological samples due to its significance in pharmacokinetic studies.

Applications

Scientific Uses

  1. Pharmacokinetic Studies: Used extensively to study warfarin metabolism and interactions with other drugs.
  2. Clinical Monitoring: Measurement of (S)-7-hydroxywarfarin levels helps assess patient response to warfarin therapy.
  3. Research on Drug Interactions: Investigated for its role in drug-drug interactions that affect anticoagulation efficacy.
  4. Electrochemical Sensors: Recent developments have focused on using electrochemical methods for rapid detection of (S)-7-hydroxywarfarin in clinical settings.
Chemical and Physicochemical Characterization of (S)-7-Hydroxywarfarin

Structural Elucidation and Isomeric Specificity

(S)-7-Hydroxywarfarin (IUPAC name: 2,7-dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-4H-chromen-4-one) belongs to the 4-hydroxycoumarin class. Its core structure comprises a benzopyran-4-one scaffold with hydroxyl substituents at the C7 position of the coumarin ring and the C4 position (lactone carbonyl tautomerizes to the 4-hydroxy form). A key structural feature is the 3-(3-oxo-1-phenylbutyl) side chain attached at the C3 position of the coumarin nucleus [4] [5] [9]. The defining element of isomeric specificity is the chiral center at C9 (formerly C1' of the side chain), where the hydrogen atom, benzyl group, acetonyl group, and the coumarin attachment point form a stereogenic tetrahedral carbon. In the (S)-enantiomer, the absolute configuration is designated as S at this chiral center [4] [9].

  • Stereochemical Purity and Significance: The (S)-configuration at C9 is biologically critical. (S)-7-Hydroxywarfarin is the exclusive major metabolite of pharmacologically potent (S)-warfarin generated by the highly enantioselective enzyme CYP2C9 [2] [6]. This contrasts with the (R)-enantiomer, which is formed less efficiently from (R)-warfarin via other CYP enzymes. The structural difference profoundly impacts its interaction with enzymes involved in further metabolism (e.g., glucuronidation or minor reduction pathways) and its potential biological activity [6]. Intramolecular hydrogen bonding is a key feature stabilizing the molecule. The C7 phenolic hydroxyl group can form a hydrogen bond with the adjacent C6 carbonyl oxygen (C4 keto form), while the C2 hydroxyl can interact with the side chain carbonyl oxygen, influencing solubility and spectroscopic properties [4] [5].

Physicochemical Properties: Solubility, pKa, and LogP

The functional groups within (S)-7-Hydroxywarfarin dictate its physicochemical behavior, influencing its analytical handling, metabolic fate, and distribution. Key properties include:

  • Physical Form and Melting Point: It typically presents as a white to off-white crystalline solid with a relatively high melting point of 220 °C [5] [7] [8]. This high melting point reflects significant intermolecular forces, likely hydrogen bonding and dipole-dipole interactions within the crystal lattice, consistent with its polyhydroxy and carbonyl functionalities.
  • Solubility: (S)-7-Hydroxywarfarin exhibits low aqueous solubility, characteristic of polycyclic aromatic compounds with limited ionizable groups at physiological pH. It demonstrates moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and slight solubility in methanol. Its solubility profile necessitates the use of organic solvents like DMSO for preparing stock solutions in metabolic or analytical assays [5] [7] [8].
  • Acid-Base Properties (pKa): The molecule possesses two potentially ionizable groups: the C7 phenolic hydroxyl group (pKa estimated ~5.42, strongest acidic) and the C4 enol hydroxyl group (pKa estimated ~8-10, significantly less acidic due to resonance stabilization). Predicted pKa values (Chemaxon) suggest the strongest acidic pKa is ~5.42 [4]. This indicates that under physiological conditions (pH 7.4), the C7 phenolic group will be partially ionized (anionic), while the C4 hydroxyl remains predominantly protonated. This mixed ionization state influences its solubility and chromatographic behavior.
  • Partition Coefficient (LogP): The calculated octanol-water partition coefficient (LogP), a measure of lipophilicity, is predicted to be ~2.72-3.22 [4] [9]. This moderate lipophilicity reflects the balance between the aromatic rings, the carbonyl groups, and the polar hydroxyl substituents. The LogP value suggests reasonable passive membrane permeability but also a tendency to bind to proteins or lipids, impacting its distribution and clearance.

Table 1: Key Physicochemical Properties of (S)-7-Hydroxywarfarin

PropertyValue/DescriptionSource/Reference
Molecular FormulaC₁₉H₁₆O₅ [1] [3] [4]
Molecular Weight324.33 g/mol [4] [9]
Melting Point220 °C [5] [7] [8]
Solubility (Water)Low (0.0279 mg/mL predicted) [4] [9]
Solubility (DMSO)Soluble [5] [7] [8]
Solubility (Methanol)Slightly soluble [9]
pKa (Strongest Acidic)~5.42 (predicted, phenolic OH) [4]
Calculated LogP2.72 - 3.22 [4] [9]
Storage Temperature2-8°C [5] [7] [8]

Spectroscopic Profiling (NMR, UV-Vis, MS)

Spectroscopic techniques provide fingerprints for identifying (S)-7-Hydroxywarfarin and elucidating its structure.

  • Mass Spectrometry (MS): (S)-7-Hydroxywarfarin displays characteristic mass spectral patterns. High-resolution mass spectrometry typically yields a deprotonated molecular ion [M-H]⁻ at m/z 323.1023 (calculated for C₁₉H₁₅O₅⁻) under negative electrospray ionization (ESI) conditions. The major fragment ions correspond to the loss of water ([M-H-H₂O]⁻, m/z 305.09), loss of ketene ([M-H-CH₂CO]⁻, m/z 281.08), and cleavage of the side chain yielding the deprotonated 4,7-dihydroxycoumarin core (m/z 175.04) [4]. Collision Cross Section (CCS) values, predictive of ion mobility behavior, have been calculated: [M-H]⁻ CCS = 169.12 Ų, [M+H]+ CCS = 171.48 Ų, [M+Na]+ CCS = 178.19 Ų [4].
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: The chromophoric system of the coumarin core and conjugated side chain confers strong UV absorption. (S)-7-Hydroxywarfarin exhibits a prominent absorption maximum (λₘₐₓ) around 305 nm, attributable to π→π* transitions within the extended conjugated system encompassing the coumarin ring and the benzyl-acetonyl side chain [2] [10]. This characteristic absorbance forms the basis for its sensitive detection in HPLC-UV methods used in metabolic studies and therapeutic drug monitoring. Solvent polarity and pH can induce minor shifts in the absorption maximum.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While detailed experimental NMR assignments (¹H, ¹³C, 2D) were not fully detailed in the provided search results, the structure allows prediction of key regions based on typical coumarin and benzyl-ketone chemical shifts. The InChI and SMILES strings [4] [5] [9] provide atom connectivity essential for assignment. Expected features include: 1) Downfield singlet (exchangeable) for the C4 hydroxyl proton; 2) Downfield singlet (exchangeable) for the C7 phenolic proton; 3) Characteristic aromatic proton signals for the coumarin ring (C5, C6, C8) and the phenyl ring; 4) Methine proton (C9-H) around ~4.5-5.0 ppm; 5) Methyl protons of the acetonyl group as a singlet near ~2.2 ppm; 6) Distinct carbonyl carbon signals for the lactone (~160-165 ppm) and ketone (~205 ppm) groups. Chiral resolution is not achievable via standard NMR but requires chiral chromatographic methods.

Table 2: Key Spectroscopic Signatures of (S)-7-Hydroxywarfarin

TechniqueKey FeaturesApplication/Note
Mass Spectrometry (MS)[M-H]⁻: m/z 323.1023 (Monoisotopic)Major Fragments: m/z 305.09, 281.08, 175.04CCS ([M-H]⁻): 169.12 ŲCCS ([M+H]+): 171.48 ŲCCS ([M+Na]+): 178.19 ŲIdentification, Quantification (LC-MS/MS)Ion Mobility Prediction
UV-Vis Spectroscopyλₘₐₓ ≈ 305 nm (High molar absorptivity)HPLC-UV Detection [2] [10]
NMR Spectroscopy¹H NMR: Characteristic signals for Ar-H, -CH(CH₂C₆H₅)C(O)CH₃ (~4.5-5.0 ppm), -C(O)CH₃ (~2.2 ppm), OH (exchangeable)¹³C NMR: Lactone C=O (~160-165 ppm), Ketone C=O (~205 ppm), Ar-C, Aliphatic CStructural Confirmation (Limited experimental data provided in sources)

Chromatographic Behavior and Collision Cross-Section Analysis

The separation and detection of (S)-7-Hydroxywarfarin, particularly from its (R)-antipode and other metabolites, are crucial for pharmacokinetic studies and CYP2C9 phenotyping. Its physicochemical properties dictate specific chromatographic requirements.

  • Enantioseparation: Differentiating (S)-7-Hydroxywarfarin from (R)-7-Hydroxywarfarin necessitates chiral chromatography. Effective enantioseparation has been achieved using Chiral CD-Ph columns (a type of chiral stationary phase based on derivatized cyclodextrins). A validated HPLC-UV method employs a mobile phase consisting of 0.5% KH₂PO₄ buffer (pH 3.5) and methanol (41:59, v/v) at a flow rate of 0.5 mL/min with UV detection at 305 nm. Under these optimized conditions, baseline resolution (Rs >1.5) between the (S)- and (R)-enantiomers of 7-hydroxywarfarin is achieved [2]. The retention time and resolution factor depend critically on the mobile phase composition, pH, column temperature, and the specific chiral selector. The lower limit of quantification (LLOQ) for enantiomers in plasma using such methods can reach 2.5 ng/mL [2].
  • Sample Preparation: Bioanalytical methods often require extraction from complex matrices like plasma. Solid-phase extraction (SPE) using Oasis HLB cartridges has proven highly effective, offering recoveries exceeding 91.8% for both warfarin and 7-hydroxywarfarin enantiomers while minimizing matrix interferences [2].
  • Collision Cross Section (CCS) Analysis: As noted in the spectroscopic section, CCS values are predicted computational descriptors related to the ion's rotationally averaged surface area, influencing its mobility in gas-phase separation techniques like Ion Mobility Spectrometry (IMS) coupled with MS. These values (see Table 2) provide an additional orthogonal identifier for (S)-7-Hydroxywarfarin alongside mass and retention time, enhancing specificity in complex analyses, particularly in untargeted metabolomics or drug interaction studies [4]. The predicted CCS values offer a reference for experimental validation using drift-tube IMS or traveling-wave IMS platforms.

Table 3: Chromatographic Parameters for Enantioseparation of 7-Hydroxywarfarin

ParameterValue/ConditionSignificance
Chiral ColumnChiral CD-PhEssential for baseline resolution of enantiomers
Mobile Phase0.5% KH₂PO₄ (pH 3.5): Methanol (41:59, v/v)Optimal composition for enantiomer separation and peak shape
Flow Rate0.5 mL/minStandard flow for analytical separation
DetectionUV @ 305 nmSpecific detection based on chromophore
Sample Prep (Plasma)SPE (Oasis HLB Cartridge)High recovery (>91.8%), good selectivity, clean extracts
LLOQ (per enantiomer)2.5 ng/mLHigh sensitivity suitable for clinical pharmacokinetics
Key ApplicationMonitoring (S)-7-Hydroxywarfarin / (S)-Warfarin ratio in CYP2C9 phenotypingRatio ranges: 1.83–19.02 (CYP2C91/1), 17.02 (CYP2C93/3) [2]

Properties

CAS Number

63740-81-8

Product Name

(S)-7-Hydroxywarfarin

IUPAC Name

4,7-dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]chromen-2-one

Molecular Formula

C19H16O5

Molecular Weight

324.332

InChI

InChI=1S/C19H16O5/c1-11(20)9-15(12-5-3-2-4-6-12)17-18(22)14-8-7-13(21)10-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3/t15-/m0/s1

InChI Key

SKFYEJMLNMTTJA-HNNXBMFYSA-N

SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O

Synonyms

4,7-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one; (S)-4,7-Dihydroxy-3-(3-oxo-1-phenylbutyl)2H-1-benzopyran-2-one; 7-Hydroxy-S-warfarin; S-7-Hydroxywarfarin;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.